D-Glutamic Acid-d5
Overview
Description
D-Glutamic Acid-d5 is a deuterium-labeled form of D-Glutamic Acid, an enantiomer of L-Glutamic Acid. It is widely used in pharmaceuticals and food industries. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry, as it serves as an internal standard for the quantification of D-Glutamic Acid .
Mechanism of Action
Target of Action
D-Glutamic Acid-d5, a deuterium-labeled form of D-Glutamic Acid, primarily targets bacterial peptidoglycan . It is an amino acid and a key component of bacterial peptidoglycan, which is crucial for bacterial cell wall structure and function .
Mode of Action
This compound interacts with its target by being linked to UDP-N-acetylmuramoyl-L-alanine (UDP-MurNAc-L-Ala) by the muramyl ligase MurD . This forms UDP-MurNAc-L-Ala-D-glutamic acid, a building block in the biosynthesis of bacterial peptidoglycan . This interaction results in the formation of peptidoglycan, which is essential for maintaining the structural integrity of bacterial cell walls .
Biochemical Pathways
This compound is involved in the biosynthesis of bacterial peptidoglycan . It is also a component of poly-γ-glutamic acid, a polymer produced by Bacillus . The biochemical pathways affected by this compound are therefore crucial for bacterial growth and survival .
Pharmacokinetics
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of bacterial peptidoglycan . This contributes to the structural integrity of bacterial cell walls, which is essential for bacterial survival . Therefore, this compound plays a crucial role in bacterial growth and survival.
Biochemical Analysis
Biochemical Properties
D-Glutamic Acid-d5 interacts with several enzymes, proteins, and other biomolecules. It is a component of bacterial peptidoglycan and is linked to UDP-N-acetylmuramoyl-L-alanine (UDP-MurNAc-L-Ala) by the muramyl ligase MurD to form UDP-MurNAc-L-Ala-D-glutamic acid, a building block in the biosynthesis of bacterial peptidoglycan . It is also a component of poly-γ-glutamic acid, a polymer produced by Bacillus .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as an excitatory transmitter and an agonist at all subtypes of glutamate receptors (metabotropic, kainate, NMDA, and AMPA) . It also shows a direct activating effect on the release of dopamine from dopaminergic terminals .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted to α-ketoglutarate, a key component of the tricarboxylic acid (TCA) cycle and a precursor for the biosynthesis of nucleic acids and certain amino acids .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is used as an internal standard for the quantification of D-glutamic acid by GC- or LC-MS
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a key role in many metabolic pathways that control growth, reproduction, maintenance, and immunity . It is converted to α-ketoglutarate, a key component of the TCA cycle and a precursor for the biosynthesis of nucleic acids and certain amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glutamic Acid-d5 is synthesized by incorporating deuterium into D-Glutamic Acid. The process typically involves the use of deuterated reagents and solvents. One common method is the esterification of L-Glutamic Acid, followed by racemization, splitting, hydrolysis, and ion exchange to obtain this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated water and other deuterated chemicals. The process is optimized to ensure high yield and purity, often exceeding 99% deuterated forms .
Chemical Reactions Analysis
Types of Reactions: D-Glutamic Acid-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Keto acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
D-Glutamic Acid-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of D-Glutamic Acid.
Biology: Studied for its role in bacterial peptidoglycan synthesis and as a component of poly-γ-glutamic acid.
Medicine: Investigated for its potential in drug development, particularly in understanding pharmacokinetics and metabolic profiles.
Industry: Utilized in the food industry for its stability and as a tracer in various biochemical assays
Comparison with Similar Compounds
L-Glutamic Acid-2,3,3,4,4-d5: Another deuterium-labeled form of Glutamic Acid, used similarly in research.
L-Glutamic Acid: The naturally occurring enantiomer, widely used in neurotransmission and metabolic pathways.
DL-Glutamic Acid-2,4,4-d3: A mixed deuterium-labeled form used in various biochemical studies
Uniqueness: D-Glutamic Acid-d5 is unique due to its specific deuterium labeling, which provides distinct advantages in mass spectrometry and other analytical techniques. Its role in bacterial peptidoglycan synthesis also sets it apart from other similar compounds .
Properties
IUPAC Name |
(2R)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1D2,2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-XSDLJHQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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